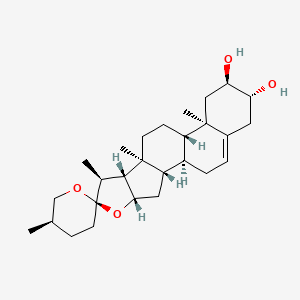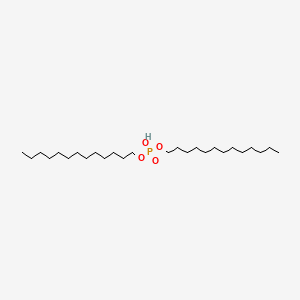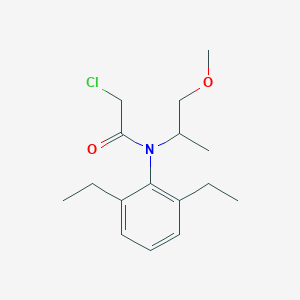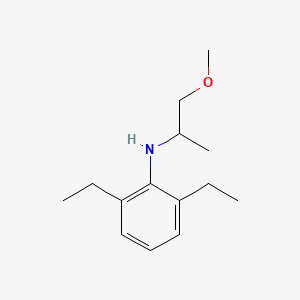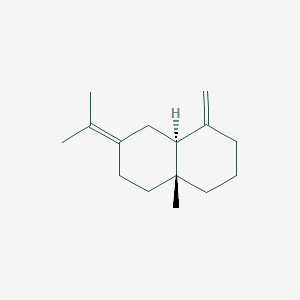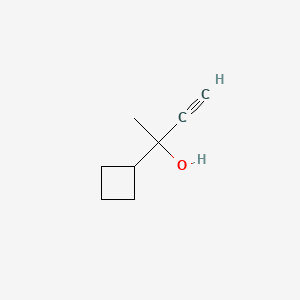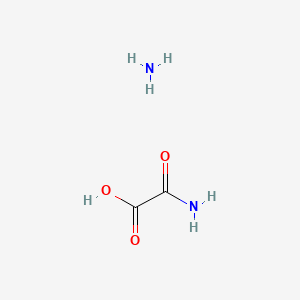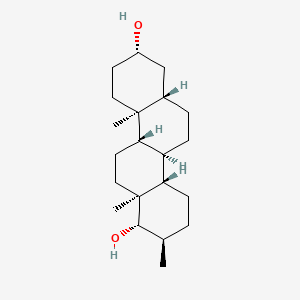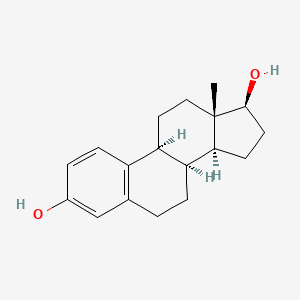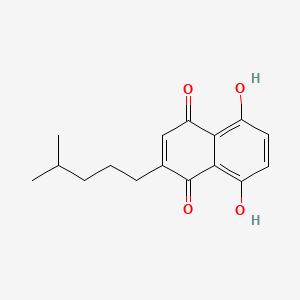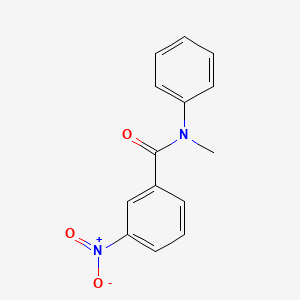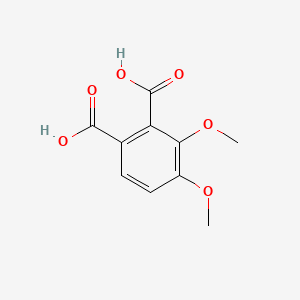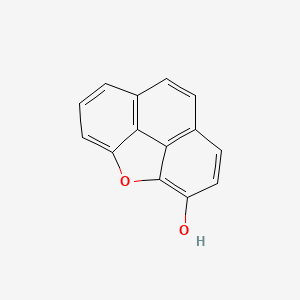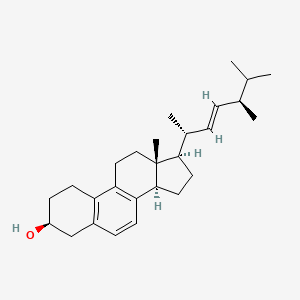
Neoergosterol
Overview
Description
Neoergosterol is a sterol compound with the molecular formula C27H40O It is a derivative of ergosterol, which is a crucial component of fungal cell membranes
Preparation Methods
Synthetic Routes and Reaction Conditions
Neoergosterol can be synthesized from ergosterol through a series of chemical reactions. The process begins with the photo-oxidation of ergosterol in the presence of a sensitizer such as eosin Y. This reaction produces bisergostatrienol, which is then pyrolyzed to yield this compound. The side chain of this compound is cleaved by ozonolysis to produce 3β-hydroxy-19-norpregna-5,7,9(10)-20a-aldehyde. This aldehyde is further degraded through ozonolysis to yield 3β-hydroxy-19-norpregna-5,7,9(10)-triene-20-one, which is then reduced to the corresponding diol and hydrogenated to produce the final product .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of yeast or fungal cultures. The metabolic flux of ergosterol is altered using molecular biology techniques to enhance the yield of this compound. This method leverages the natural biosynthetic pathways of ergosterol in fungi, making it a cost-effective and scalable approach .
Chemical Reactions Analysis
Types of Reactions
Neoergosterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Ozonolysis is commonly used to cleave the side chain of this compound, producing aldehyde intermediates.
Reduction: The reduction of this compound derivatives is typically carried out using catalysts such as ruthenium on carbon (Ru/C) or rhodium on alumina (Rh/Al2O3).
Major Products Formed
The major products formed from the reactions of this compound include various derivatives such as 3β-hydroxy-19-norpregna-5,7,9(10)-triene-20-one and its reduced forms. These derivatives are valuable intermediates for further chemical modifications .
Scientific Research Applications
Neoergosterol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of steroidal drugs and other bioactive compounds.
Biology: this compound is studied for its role in fungal cell membrane structure and function.
Medicine: The compound is investigated for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: This compound is used in the production of various industrial chemicals and as a marker for assessing fungal biomass
Mechanism of Action
Neoergosterol exerts its effects primarily by integrating into the fungal cell membrane, where it influences membrane fluidity and permeability. This integration disrupts the normal function of the cell membrane, leading to cell death. The compound also serves as a precursor for the synthesis of steroidal drugs, which act on specific molecular targets and pathways to exert their therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ergosterol: The parent compound of neoergosterol, essential for fungal cell membrane integrity.
Cholesterol: A similar sterol found in animal cell membranes, involved in maintaining membrane structure and function.
Stigmasterol: A plant sterol with structural similarities to this compound, used in the synthesis of steroidal drugs.
Uniqueness of this compound
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike ergosterol, this compound has a modified side chain that enhances its stability and reactivity in various chemical reactions. This uniqueness makes it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
(3S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-13-methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O/c1-17(2)18(3)6-7-19(4)25-12-13-26-24-10-8-20-16-21(28)9-11-22(20)23(24)14-15-27(25,26)5/h6-8,10,17-19,21,25-26,28H,9,11-16H2,1-5H3/b7-6+/t18-,19+,21-,25+,26-,27+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMJPUHGVUDRCV-DOOCTISASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3=C2C=CC4=C3CCC(C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2C=CC4=C3CC[C@@H](C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
516-98-3 | |
| Record name | Neoergosterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NEOERGOSTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPU0VBW70R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


